5-Hexenylboronic acid

Description

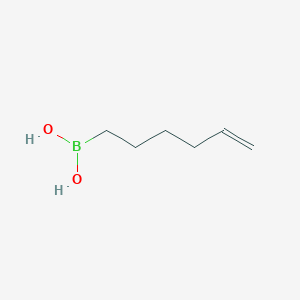

5-Hexenylboronic acid (CAS: 1072952-16-9) is an organoboron compound characterized by a six-carbon alkenyl chain terminating in a boronic acid group (-B(OH)₂). The presence of the terminal alkene (C=C) at the fifth position introduces unique reactivity, particularly in cross-coupling reactions like Suzuki-Miyaura couplings, where boronic acids act as nucleophiles. Its aliphatic chain and unsaturated bond distinguish it from aromatic boronic acids, offering distinct steric and electronic properties .

Properties

IUPAC Name |

hex-5-enylboronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13BO2/c1-2-3-4-5-6-7(8)9/h2,8-9H,1,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFKAWIGNACKQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(CCCCC=C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13BO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40674704 | |

| Record name | Hex-5-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-16-9 | |

| Record name | Hex-5-en-1-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40674704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Hexenylboronic acid can be synthesized through various methods, including the hydroboration of hex-5-en-1-ene followed by oxidation. One common method involves the reaction of hex-5-en-1-ene with diborane (B2H6) to form the corresponding borane intermediate, which is then oxidized using hydrogen peroxide (H2O2) to yield this compound .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydroboration-oxidation reactions. The process is optimized for high yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production .

Chemical Reactions Analysis

Types of Reactions: 5-Hexenylboronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form carbon-carbon bonds.

Oxidation: Conversion to the corresponding alcohol or aldehyde using oxidizing agents like hydrogen peroxide.

Substitution: Reaction with electrophiles to form substituted boronic acid derivatives.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents like toluene or ethanol.

Oxidation: Hydrogen peroxide (H2O2) in aqueous or organic solvents.

Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Suzuki-Miyaura Coupling: Formation of biaryl or alkenyl products.

Oxidation: Formation of hexenol or hexenal derivatives.

Substitution: Formation of various substituted boronic acids.

Scientific Research Applications

Chemical Applications

Organic Synthesis

5-Hexenylboronic acid is primarily utilized in organic synthesis, particularly through Suzuki-Miyaura coupling reactions. This reaction is crucial for forming carbon-carbon bonds, enabling the construction of complex organic molecules. By employing this compound as a building block, chemists can synthesize various biaryls and alkenyl products.

Table 1: Key Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Formation of biaryl or alkenyl compounds | Various substituted products |

| Oxidation | Conversion to hexenol or hexenal derivatives | Alcohols and aldehydes |

| Substitution | Formation of other boronic acid derivatives | Diverse substituted boronates |

Biological Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a valuable tool for developing boron-containing drugs and enzyme inhibitors. Its ability to form reversible covalent bonds with biological molecules makes it particularly useful in drug discovery.

- Enzyme Inhibition : The compound interacts with enzymes through its boronic acid group, potentially modulating their activity. This interaction is critical for creating targeted therapeutic agents.

- Antimicrobial Activity : Recent studies have demonstrated that this compound exhibits moderate antimicrobial properties against various microorganisms, including bacteria and fungi. This suggests potential applications in developing new antimicrobial agents.

Table 2: Biological Activities of this compound

| Activity Type | Observed Effects | Potential Applications |

|---|---|---|

| Antimicrobial | Moderate activity against bacteria and fungi | Development of new antibiotics |

| Enzyme Modulation | Interaction with key metabolic enzymes | Targeted drug design |

| Cellular Effects | Influences cell signaling pathways | Cancer therapy research |

Industrial Applications

Material Science

The unique properties of this compound extend to industrial applications, particularly in the production of advanced materials. Its reactivity allows for the incorporation into polymers and other materials, potentially enhancing their properties such as conductivity and self-assembly behavior.

- Polymer Production : The compound can be used to synthesize polymers with tailored functionalities, making it suitable for applications in electronics and coatings.

Case Study 1: Antimicrobial Properties

A study investigated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound inhibited bacterial growth effectively at certain concentrations, highlighting its potential as a lead compound for antibiotic development.

Case Study 2: Enzyme Inhibition Mechanism

Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings revealed that the compound could inhibit enzyme activity through reversible binding, suggesting its utility in creating selective enzyme inhibitors for therapeutic purposes.

Mechanism of Action

The mechanism of action of 5-Hexenylboronic acid involves its ability to form covalent bonds with nucleophiles. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . In biological systems, the boronic acid group can interact with hydroxyl or amino groups in proteins, leading to the formation of reversible covalent bonds .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 5-Hexenylboronic acid with structurally related boronic acids and analogous compounds:

Reactivity and Selectivity

- Electronic Effects : The alkene in this compound enhances electrophilicity at the boron center compared to alkylboronic acids, facilitating transmetallation in Suzuki reactions. However, it is less electron-deficient than aromatic boronic acids like phenylboronic acid, which benefit from resonance stabilization .

- Steric Effects: The linear alkenyl chain imposes moderate steric hindrance, intermediate between compact phenylboronic acid and bulkier substituted analogs (e.g., 5-Chloro-2-(pivaloylamino)phenylboronic acid) .

- Stability : Alkenylboronic acids are generally moisture-sensitive, requiring storage under inert conditions, akin to other boronic acids .

Key Differentiators

Chain Flexibility vs. Aromatic Rigidity : The alkenyl chain allows conformational flexibility, enabling interactions in catalytic systems where aromatic boronic acids might sterically hinder .

Synergy with Alkene Reactivity : The double bond can participate in subsequent reactions (e.g., hydrofunctionalization), a feature absent in saturated or aromatic analogs.

Biological Activity

5-Hexenylboronic acid is a notable compound in the field of medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, properties, and biological activities, including antimicrobial, anticancer, and other relevant effects.

1. Synthesis and Properties

This compound can be synthesized through various methods involving boronic acid derivatives. The compound's structure includes a boron atom bonded to a hexenyl group, which contributes to its reactivity and biological properties. The synthesis typically involves the reaction of hexenal with boronic reagents under controlled conditions.

2. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It has shown moderate activity against various microorganisms, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Escherichia coli | 25 µg/mL | Moderate |

| Bacillus cereus | 20 µg/mL | Moderate |

| Candida albicans | 30 µg/mL | Moderate |

| Aspergillus niger | 15 µg/mL | High |

The data indicates that this compound exhibits significant antibacterial activity, particularly against Bacillus cereus and Aspergillus niger, with lower MIC values compared to conventional antibiotics like amphotericin B .

3. Anticancer Activity

The anticancer potential of this compound is also being investigated. Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines, although specific mechanisms remain to be fully elucidated.

Case Study: Anticancer Effects on Human Melanoma Cells

In a study examining the effects on A375P human melanoma cell lines, compounds derived from boron-containing structures, including this compound, demonstrated promising results:

- IC50 Values : The synthesized derivatives showed IC50 values ranging from 0.1 µM to 2.5 µM against various cancer cell lines.

- Growth Inhibition : Significant growth inhibition was observed in treated cells compared to controls.

These findings suggest that the structural features of boron compounds may play a crucial role in their anticancer activity .

The biological activity of this compound is attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Boron compounds are known to interact with enzymes involved in metabolic pathways, potentially disrupting cancer cell proliferation.

- Membrane Disruption : The hydrophobic nature of the hexenyl group may facilitate membrane penetration, leading to increased permeability and subsequent cell death in microbial pathogens.

5. Conclusion

This compound presents a compelling case for further research due to its diverse biological activities, particularly in antimicrobial and anticancer domains. Its unique structural properties allow it to interact with biological systems in ways that could lead to novel therapeutic applications.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-hexenylboronic acid, and how can researchers optimize yield and purity?

- Methodological Answer : The primary synthesis involves Suzuki-Miyaura cross-coupling or hydroboration of 1,5-hexadiene. To optimize yield, use controlled stoichiometry of boronating agents (e.g., pinacolborane) and inert atmospheres (argon/nitrogen). Purity is enhanced via column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .

Q. How should researchers characterize this compound to confirm structure and purity?

- Methodological Answer :

- NMR : Use and NMR to verify the alkene proton (δ 5.0–5.5 ppm) and boronic acid group (δ 7.0–8.0 ppm for arylboronates; adjust for aliphatic analogs).

- HPLC/GC-MS : Quantify purity with reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS for volatile derivatives.

- Elemental Analysis : Validate boron content via ICP-OES or combustion analysis .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions.

- Storage : Keep in airtight containers under inert gas at 2–8°C to prevent hydrolysis or oxidation.

- Spills : Neutralize with sodium bicarbonate, then absorb with inert material (vermiculite) .

Advanced Research Questions

Q. How can researchers address contradictions in catalytic efficiency data during cross-coupling reactions involving this compound?

- Methodological Answer : Contradictions often arise from ligand-metal coordination variability or solvent polarity effects. Systematic approaches include:

- Control Experiments : Compare Pd(0)/Pd(II) catalysts (e.g., Pd(PPh) vs. PdCl(dppf)) under identical conditions.

- Kinetic Studies : Monitor reaction progress via in-situ IR or NMR to identify rate-limiting steps.

- Statistical Analysis : Apply Design of Experiments (DoE) to isolate variables (temperature, ligand ratio) .

Q. What strategies are effective in designing experiments to study the stability of this compound under varying conditions?

- Methodological Answer :

- Accelerated Degradation Studies : Expose the compound to stressors (heat, humidity, UV light) and quantify decomposition via LC-MS.

- pH Stability Assays : Test solubility and boronate ester formation in buffered solutions (pH 3–10).

- Long-Term Storage Protocols : Compare stability in anhydrous DMSO vs. solid-state under argon .

Q. How to systematically review literature on this compound applications in organic synthesis?

- Methodological Answer :

- Database Selection : Use SciFinder, Reaxys, and PubMed with keywords ("this compound," "cross-coupling," "alkene functionalization").

- Inclusion/Exclusion Criteria : Filter for peer-reviewed articles (2000–2025), excluding patents and non-English sources.

- Data Extraction : Tabulate reaction yields, catalysts, and substrates to identify trends (e.g., Pd vs. Ni efficacy) .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported reaction yields for this compound in Suzuki couplings?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments using exact reagent grades and equipment (e.g., microwave vs. oil bath heating).

- Byproduct Identification : Use high-resolution MS to detect homocoupling byproducts (e.g., biphenyls).

- Meta-Analysis : Compare solvent systems (THF vs. DMF) and base effects (KCO vs. CsCO) across studies .

Experimental Design

Q. What are critical considerations for scaling up this compound synthesis while maintaining reproducibility?

- Methodological Answer :

- Heat Management : Use jacketed reactors for exothermic hydroboration steps.

- Purification at Scale : Replace column chromatography with fractional distillation or continuous crystallization.

- QC Protocols : Implement inline FTIR for real-time boron content monitoring .

Literature and Data Management

Q. How to structure a research paper on this compound to meet journal guidelines (e.g., Beilstein Journal of Organic Chemistry)?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.